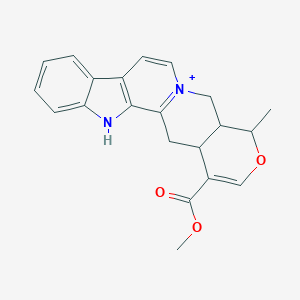
Serpentine
Overview
Description
Serpentine is a group of hydrous magnesium-rich silicate minerals with the general chemical formula Mg₃Si₂O₅(OH)₄ . This mineral group includes three main polymorphs: chrysotile, antigorite, and lizardite. This compound minerals are commonly found in metamorphic rocks and are known for their greenish color and greasy or waxy luster. They are significant in geology due to their role in the formation of serpentinites and their presence in various geological settings .
Mechanism of Action
Target of Action
Serpentine, an alkaloid component found in the root of Catharanthus roseus (L.) G. Don, has been identified to target insulin receptors (IR) . Insulin receptors play a crucial role in the regulation of blood glucose levels, making them a potential target for the treatment of diabetes .
Mode of Action
This compound interacts with its targets by binding to the extracellular domain of insulin receptors . This interaction enhances the ability of insulin to activate the insulin signaling pathway, thereby improving the regulation of blood glucose . This compound can enhance the ability of both low-dose and normal-dose insulin to activate the insulin signaling pathway . Additionally, this compound independently activates AMPK phosphorylation, stimulating glucose uptake by cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin signaling pathway . By enhancing the activation of this pathway, this compound improves the regulation of blood glucose. This is achieved through the increased uptake of glucose by cells, a process that is stimulated by the activation of AMPK phosphorylation .
Pharmacokinetics
It is known that the physicochemical properties of a drug can strongly influence its adme properties
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of insulin regulation of blood glucose . By binding to insulin receptors and enhancing the activation of the insulin signaling pathway, this compound improves glucose uptake by cells . This results in better regulation of blood glucose levels, which is crucial in the management of diabetes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound soils, which are naturally rich in heavy metals, can exert a strong selection pressure that shapes specific metal-tolerant ecotypes . Furthermore, the presence of plants on this compound soils can influence element distribution through nutrient uptake and inputs of elements back to the soil with litter, a process known as biocycling
Preparation Methods
Synthetic Routes and Reaction Conditions: Serpentine minerals can form through the process of serpentinization, which involves the hydration and metamorphic transformation of ferromagnesian minerals such as olivine and pyroxene. This process typically occurs at low temperatures (0 to 600°C) and involves the following reactions:
- Forsterite (Mg₂SiO₄) reacts with water and silicon dioxide to form this compound and brucite (Mg(OH)₂):
3Mg2SiO4+SiO2+4H2O→2Mg3Si2O5(OH)4
2Mg2SiO4+3H2O→Mg3Si2O5(OH)4+Mg(OH)2
Properties
CAS No. |
18786-24-8 |
|---|---|
Molecular Formula |
C25H26N2O9 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
methyl 16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C21H20N2O3.C4H6O6/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;5-1(3(7)8)2(6)4(9)10/h3-8,11-12,15-16H,9-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
DSBKFQYHOCFEJB-UHFFFAOYSA-N |
SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4 |
Isomeric SMILES |
C[C@H]1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |
Appearance |
Yellow powder |
Key on ui other cas no. |
18786-24-8 55322-91-3 |
Purity |
99.0% |
Synonyms |
3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19a-methyl-20a-oxayohimbanium alstonine serpentine serpentine (alkaloid) serpentine (alkaloid), (19alpha,20alpha)-hydroxide inner salt serpentine (alkaloid), (19alpha,20alpha)-isomer serpentine (alkaloid), hydrogen tartrate (1:1) salt serpentine (alkaloid), hydroxide inner salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is serpentine and where is it found?
A1: this compound is not a single compound, but rather a group of hydrated magnesium silicate minerals. These minerals are commonly found in ophiolites, which are sections of oceanic crust and upper mantle that have been thrust onto continental crust. [] this compound is also found in a variety of other geological settings, including metamorphic rocks and ultramafic intrusions. []
Q2: What are some of the different types of this compound minerals?
A2: Common this compound minerals include lizardite, chrysotile, and antigorite. [] Identifying the specific type of this compound present can be challenging, especially when multiple polymorphs are intergrown. [] These minerals differ in their crystal structure and chemical composition, which influences their properties and applications.
Q3: How does the crystal structure of this compound minerals impact their properties?
A3: this compound minerals exhibit polymorphism, meaning they can exist in different crystal structures despite having the same chemical composition. For example, lizardite typically forms platy crystals, while chrysotile forms fibrous crystals, and antigorite forms corrugated layers. [, ] These structural differences affect properties such as reactivity, stability, and mechanical strength.
Q4: How does serpentinization occur and what factors influence this process?
A4: Serpentinization is a geological process where ultramafic rocks, rich in minerals like olivine and pyroxene, react with water. [, ] This reaction leads to the formation of this compound minerals and releases heat. The process is influenced by factors such as temperature, pressure, fluid composition, and the presence of catalysts. [, ]
Q5: What is the significance of studying the geochemical signatures of this compound minerals?
A5: this compound minerals can incorporate trace elements present in the fluids from which they form. For example, analysis of this compound veins in the Mariana forearc revealed changing concentrations of boron and lithium, indicating variations in fluid composition during serpentinization. [] These geochemical signatures provide insights into the origin and evolution of serpentinizing fluids, which can be linked to broader geological processes like subduction.
Q6: How does this compound influence the mechanical properties of rocks?
A6: The formation of this compound within ultramafic rocks can weaken their mechanical strength. This is because this compound minerals are softer and less dense than the original minerals they replace. [] This weakening can influence geological processes such as faulting and landslides.
Q7: Can this compound minerals be used in carbon capture and storage?
A7: Yes, this compound minerals hold potential for carbon capture and storage through a process called mineral carbonation. [] This involves reacting this compound with CO2, leading to the formation of stable carbonate minerals, effectively locking the carbon dioxide.
Q8: What factors influence the suitability of this compound minerals for carbon capture?
A8: The efficiency of mineral carbonation depends on the reactivity of the this compound. [] Studies have shown that poorly crystalline and highly disordered this compound phases with low aluminum content are more reactive and thus better candidates for carbon capture. []
Q9: What are some of the adaptations that allow plants to thrive in this compound soils?
A10: this compound-tolerant plants often exhibit adaptations such as reduced leaf size, enhanced root systems, and altered nutrient uptake mechanisms. [, ] For example, a study on Festuca rubra found that the this compound clone exhibited higher root surface phosphatase activity in solutions mimicking this compound soil compared to the non-serpentine clone. [] These adaptations allow them to access nutrients and tolerate the stresses associated with this compound soils.
Q10: How does this compound influence seed dispersal strategies in plants?
A11: The patchy distribution and low fertility of this compound soils can influence seed dispersal strategies. [] Contrary to the expectation that patchy habitats favor directed dispersal by animals, this compound communities showed a higher proportion of wind-dispersed species. [] This suggests that the challenging soil conditions might select for dispersal mechanisms less reliant on animal vectors, possibly due to the lower productivity of these ecosystems.
Q11: How does the presence of this compound impact the stability of building materials?
A13: The decay of this compound used in building materials can be problematic, particularly in the presence of sulfates. [] One study found that gypsum used as a binder in a renovated altar led to sulfate crystallization on the surface of this compound slabs, causing decay. [] This highlights the importance of material compatibility when using this compound in construction.
Q12: Are there any potential industrial applications for this compound?
A14: Yes, research has explored the potential of this compound ultrafine powders as lubricating oil additives. [] Surface-coated this compound ultrafine powders were found to reduce friction and wear in steel, potentially offering a more environmentally friendly alternative to traditional additives. []
Q13: Can this compound be used to remove fluoride from drinking water?
A15: Research suggests that activated this compound can be used as an effective and economical defluoridator for drinking water. [] This is particularly relevant in areas where high fluoride levels in groundwater pose health risks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,8,8-tetra(pyrazol-1-yl)-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B99524.png)
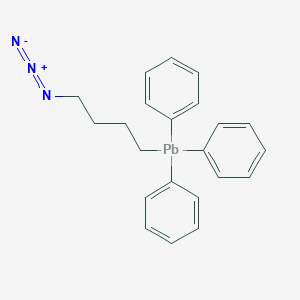

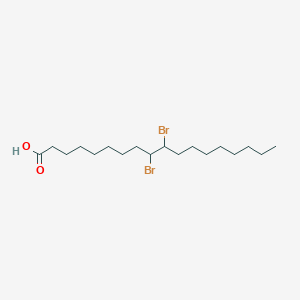


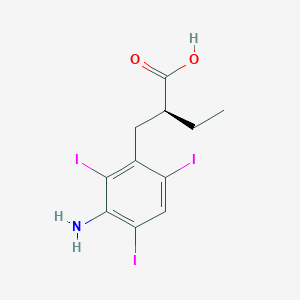
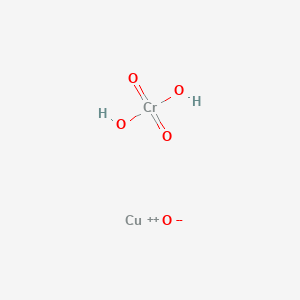
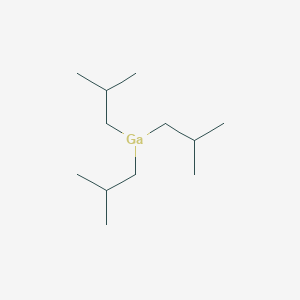
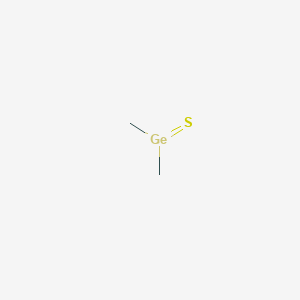
acetic acid](/img/structure/B99544.png)
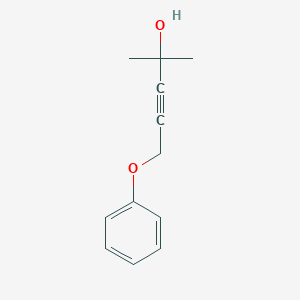

![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)
